2-(4-氰基苯基)-4'-三氟甲基苯乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of cyanophenylacetic acid, which is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff .

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions, employing various substrates like aldehydes, malononitrile, and different amines in the presence of catalysts such as triethylamine.Molecular Structure Analysis

The molecular structure of similar compounds is characterized by intricate hydrogen bonding patterns and molecular conformations, as revealed through X-ray diffraction and computational studies.Chemical Reactions Analysis

Compounds like this undergo a variety of chemical reactions, including cyclizations, formylations, and Schiff base formations, leading to a wide range of heterocyclic compounds with potential biological activities .科学研究应用

Synthesis of Pharmacologically Active Diazines

The compound serves as a precursor in the synthesis of diazine-based pharmaceuticals. Diazines are crucial for a wide range of pharmacological applications, including anticancer, antibacterial, and antiviral activities. The cyanophenyl group can be used to create substituted diazines, which are reported to exhibit a variety of biological activities .

Development of Antimicrobial Agents

Research indicates that derivatives of cyanophenyl compounds can be effective in creating antimicrobial agents. These compounds have shown potential in combating various bacterial strains, which is crucial in the development of new antibiotics .

Metal Complexes for Biological Applications

Metal complexes involving cyanophenyl moieties have been synthesized and characterized. These complexes have potential applications in the field of biologically active multi-functional adducts, which can be used in various therapeutic and diagnostic applications .

Enzyme Reaction Studies

4-Cyanophenyl derivatives are utilized in investigating enzyme-catalyzed reactions. This research is fundamental in understanding biochemical and physiological processes, which can lead to the development of enzyme inhibitors or activators for therapeutic use .

Antiretroviral Research

A group of aryl-2-[(4-cyanophenyl)amino]-4-pyrimidinone hydrazones, synthesized from cyanophenyl compounds, have been reported as potent mononucleoside reverse transcriptase inhibitors. This application is particularly relevant in the context of HIV treatment .

Cancer Treatment Research

Cyanophenyl derivatives are being explored for their potential use in cancer treatment. Their ability to interact with various biological targets makes them valuable in the design of new anticancer drugs .

Cardiovascular Therapeutics

Compounds containing the cyanophenyl group have been studied for their cardiovascular therapeutic potential. They are being researched for their ability to act as cardiovascular agents and antihypertensive drugs .

作用机制

While specific information on the mechanism of action for this compound is not available, similar compounds have been found to inhibit phosphodiesterase 4 (PDE4), leading to elevated levels of cyclic adenosine monophosphate (cAMP). This suppresses the release of pro-inflammatory mediators such as TNF-alpha and various interleukins .

安全和危害

未来方向

属性

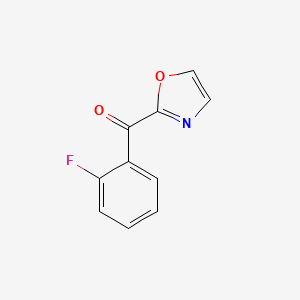

IUPAC Name |

4-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO/c17-16(18,19)14-7-5-13(6-8-14)15(21)9-11-1-3-12(10-20)4-2-11/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNGJBPVDZSFMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)C(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642338 |

Source

|

| Record name | 4-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Cyanophenyl)-4'-trifluoromethylacetophenone | |

CAS RN |

898784-59-3 |

Source

|

| Record name | 4-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325366.png)

![1,2-difluoro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B1325370.png)